molecular formula C19H15F2N3O2 B2398124 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921872-73-3

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

货号 B2398124
CAS 编号: 921872-73-3
分子量: 355.345
InChI 键: FMWIRPIDNMQJGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, also known as DFPB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. DFPB belongs to the class of benzamides and is a derivative of pyridazine.

作用机制

The mechanism of action of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide involves the inhibition of the mitochondrial respiratory chain complex III, which leads to the generation of reactive oxygen species (ROS) and the activation of the mitochondrial apoptotic pathway. 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

实验室实验的优点和局限性

One of the advantages of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is its poor solubility in water, which can limit its clinical applications.

未来方向

There are several future directions for the research on 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. One of the directions is to improve its solubility and bioavailability to enhance its clinical applications. Another direction is to investigate the potential of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide in combination therapy with other anticancer agents. Furthermore, the mechanism of action of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide needs to be further elucidated to optimize its therapeutic potential.
Conclusion:
3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic compound that has shown promising results in cancer treatment. Its selective cytotoxicity towards cancer cells, ability to sensitize cancer cells to radiation therapy, and inhibition of angiogenesis make it a potential candidate for cancer treatment. However, its poor solubility in water and limited understanding of its mechanism of action are some of the limitations that need to be addressed. Further research is needed to optimize its therapeutic potential and enhance its clinical applications.

合成方法

The synthesis of 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a multistep process that involves the reaction of 3,4-difluoroaniline with 6-oxo-3-phenylpyridazine-1(6H)-acetic acid to form the intermediate compound, which is then reacted with 2-bromoethylamine hydrochloride to yield the final product, 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide. This method has been reported in a study by Liu et al. (2014).

科学研究应用

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting the mitochondrial pathway. In addition, 3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide has been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

属性

IUPAC Name

3,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-15-7-6-14(12-16(15)21)19(26)22-10-11-24-18(25)9-8-17(23-24)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWIRPIDNMQJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。